molecular formula C26H25FN4O2S B2409499 N-[1-(4-fluorophenyl)ethyl]-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide CAS No. 1242909-91-6

N-[1-(4-fluorophenyl)ethyl]-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide

Cat. No.: B2409499
CAS No.: 1242909-91-6
M. Wt: 476.57
InChI Key: JGCZVMXGTTUOOV-UHFFFAOYSA-N
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Description

N-[1-(4-fluorophenyl)ethyl]-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C26H25FN4O2S and its molecular weight is 476.57. The purity is usually 95%.
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Properties

IUPAC Name

N-[1-(4-fluorophenyl)ethyl]-1-(4-oxo-7-phenyl-3H-thieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25FN4O2S/c1-16(17-9-11-20(27)12-10-17)28-24(32)19-8-5-13-31(14-19)26-29-22-21(18-6-3-2-4-7-18)15-34-23(22)25(33)30-26/h2-4,6-7,9-12,15-16,19H,5,8,13-14H2,1H3,(H,28,32)(H,29,30,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGCZVMXGTTUOOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)F)NC(=O)C2CCCN(C2)C3=NC4=C(C(=O)N3)SC=C4C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25FN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[1-(4-fluorophenyl)ethyl]-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide, also known by its CAS number 1242909-91-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by multiple functional groups that contribute to its biological properties. The molecular formula is C33H30FNO4C_{33}H_{30}FNO_4 with a molecular weight of 523.59 g/mol. The presence of the fluorophenyl group and the thieno[3,2-d]pyrimidine moiety are significant for its interaction with biological targets.

Research indicates that this compound may exert its biological effects through the inhibition of specific kinases involved in cell signaling pathways. For instance, studies have shown that compounds with similar structures can selectively inhibit class II phosphoinositide 3-kinases (PI3Ks), which play critical roles in cellular functions such as growth and survival .

Table 1: Summary of Biological Activities

Activity TypeDescription
Kinase Inhibition Potential inhibitor of class II PI3Ks, impacting cell signaling pathways.
Cell Growth May influence cellular proliferation and apoptosis through kinase modulation.
Selectivity Structural modifications enhance selectivity against off-target kinases.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the piperidine ring and the introduction of various substituents can significantly affect potency and selectivity. For example, removing or altering functional groups can lead to a loss of activity or enhanced selectivity for specific targets .

Case Study: Inhibition Profile

A study evaluated several derivatives based on the thieno[3,2-d]pyrimidine scaffold against a panel of kinases. The results demonstrated that certain modifications led to enhanced inhibitory activity against PI3K-C2α while maintaining minimal off-target effects . This highlights the importance of precise structural modifications in developing effective inhibitors.

Research Findings

Recent findings suggest that this compound may also exhibit anti-inflammatory properties by modulating pathways involved in inflammatory responses . In vitro studies indicated that this compound could reduce pro-inflammatory cytokine production in activated immune cells.

Scientific Research Applications

Anticancer Potential

Research indicates that compounds similar to N-[1-(4-fluorophenyl)ethyl]-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide exhibit promising anticancer activity. For instance, studies have shown that derivatives of thieno[3,2-d]pyrimidine demonstrate selective cytotoxic effects against various cancer cell lines.

In one study, derivatives were tested against several tumor cell lines, revealing significant growth inhibition rates. The compound's mechanism may involve the modulation of kinase receptors associated with cancer progression, such as c-Met and KDR .

Antitubercular Activity

The compound's structural analogs have been evaluated for their antitubercular properties. A series of related compounds demonstrated potent activity against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values indicating effectiveness comparable to existing treatments . This suggests potential for further development into affordable antitubercular agents.

Cancer Treatment

Given its ability to inhibit specific kinases involved in tumor growth, this compound may serve as a lead compound in developing targeted cancer therapies. Its design allows for modifications that could enhance selectivity and reduce side effects compared to traditional chemotherapeutics.

Treatment of Autoimmune Diseases

Research has also indicated potential applications in treating autoimmune disorders through modulation of immune responses via ROR-gamma pathways. Compounds structurally related to this compound have shown promise as ROR-gamma modulators, which could lead to new therapies for conditions like rheumatoid arthritis and multiple sclerosis .

Case Studies and Research Findings

Several studies have documented the efficacy of compounds within this class:

Case Study 1: Anticancer Activity

A study published in ACS Omega evaluated a series of thieno[3,2-d]pyrimidine derivatives for anticancer efficacy against multiple cell lines. The results showed significant inhibition rates with some derivatives achieving over 80% growth inhibition in specific cancer types .

Case Study 2: Antitubercular Screening

In another investigation focused on antitubercular activity, derivatives were synthesized and tested against M. tuberculosis. The most potent derivative exhibited an MIC value of 4 μg/mL against both drug-sensitive and resistant strains, indicating strong potential for clinical application as an antitubercular agent .

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